Structural Differentiation: 2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid vs. 2-(4-Chlorophenyl)-2-cyclopropylacetic acid
The target compound, 2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid, possesses a 1,1-disubstituted cyclopropane ring where the acetic acid moiety is attached to the cyclopropyl ring, creating a geminal arrangement of the 4-chlorophenyl and acetic acid groups on the cyclopropane. This contrasts with the comparator, 2-(4-chlorophenyl)-2-cyclopropylacetic acid, where both the 4-chlorophenyl and cyclopropyl groups are attached to the α-carbon of the acetic acid moiety. The structural difference is confirmed by unique InChI Keys: JUOJLGOJCZJURD-UHFFFAOYSA-N for the target compound versus FCBCYACIDMQJTN-UHFFFAOYSA-N for the comparator [1].
| Evidence Dimension | Molecular Connectivity / Scaffold Topology |
|---|---|
| Target Compound Data | 1,1-Disubstituted cyclopropane: cyclopropyl ring bonded to 4-chlorophenyl and -CH₂COOH |
| Comparator Or Baseline | 2-(4-Chlorophenyl)-2-cyclopropylacetic acid (CAS 24438-45-7): α-carbon substituted with 4-chlorophenyl and cyclopropyl |
| Quantified Difference | Distinct constitutional isomers with unique InChI Keys |
| Conditions | Structural elucidation by NMR/SMILES analysis |
Why This Matters
This topological difference dictates that the target compound provides a uniquely rigid, conformationally restricted acetic acid side chain, a feature exploited in advanced P-selectin inhibitors like PSI-421, whereas the comparator offers a different spatial presentation of the pharmacophore.
- [1] American Elements. 2-(4-Chlorophenyl)-2-cyclopropylacetic acid. InChI Key: FCBCYACIDMQJTN-UHFFFAOYSA-N. https://www.americanelements.com/cas/24438-45-7 View Source
